N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound featuring a piperidine ring, a thiophene sulfonyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted pyridine.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, often using reagents like thiophene-2-sulfonyl chloride.
Coupling with Oxalamide: The final step involves coupling the piperidine intermediate with an oxalamide derivative under controlled conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxalamide moiety may produce primary or secondary amines.
Scientific Research Applications
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The thiophene sulfonyl group may interact with enzyme active sites, while the piperidine ring can modulate receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
Uniqueness
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to its specific substitution pattern and the presence of both a thiophene sulfonyl group and an oxalamide moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-15-7-2-3-9-17(15)22-20(25)19(24)21-12-11-16-8-4-5-13-23(16)29(26,27)18-10-6-14-28-18/h2-3,6-7,9-10,14,16H,4-5,8,11-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWBVNAQIUBKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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